5-Chlorouracil

概要

説明

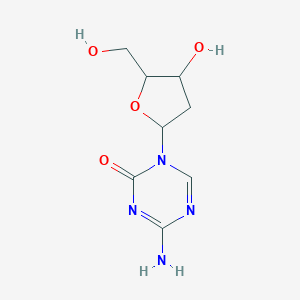

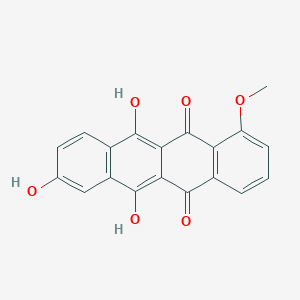

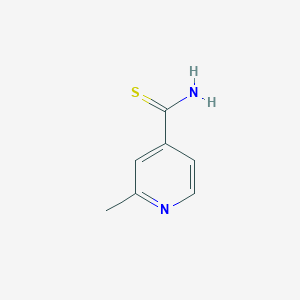

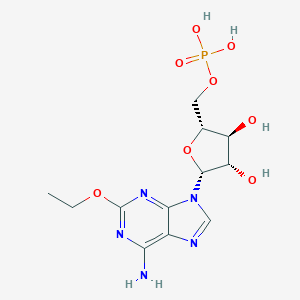

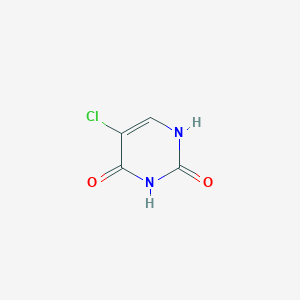

5-Chlorouracil is an organochlorine compound consisting of uracil having a chloro substituent at the 5-position . It is functionally related to uracil and has been used as a control in resazurin-based cytotoxicity assay for screening of cytotoxicity in hepatocytes and liver cell lines .

Synthesis Analysis

Inflammation-mediated hypochlorous acid (HOCl) can damage DNA, DNA precursors, and other biological molecules, thereby producing an array of damage products such as 5-chlorouracil (ClU). In a study, 5-chloro-2’-deoxyuridine (CldU) and ClU-containing oligonucleotide templates were prepared .Molecular Structure Analysis

A density functional theory (DFT) calculation has been carried out for the analysis of 5-chlorouracil using DFT/Gaussian 09 with GAR2PED . The charge transfer properties of 5-chlorouracil have been analyzed using HOMO and LUMO level energy analysis .Chemical Reactions Analysis

The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) . Myeloperoxidase Chlorinates Uracil at C-5 of the Pyrimidine Ring .Physical And Chemical Properties Analysis

5-Chlorouracil has a molecular formula of C4H3ClN2O2 and a molecular weight of 146.53 g/mol . The charge transfer properties of 5-chlorouracil have been analyzed using HOMO and LUMO level energy analysis .科学的研究の応用

Molecular Modeling and Vibrational Spectra Analysis

5-Chlorouracil’s structure and vibrational properties have been studied using density functional theory (DFT) methods. The most stable dimer of 5-ClU was analyzed, and its vibrational calculations were performed using both harmonic and anharmonic oscillator approximations. Experimental Raman and FT-IR spectral data were combined with quantum chemical calculations to achieve a complete vibrational analysis .

DNA Docking and Interaction

DNA docking analysis revealed that 5-ClU interacts with the active site of DNA through hydrogen bonding interactions. The docked ligand forms a stable complex with DNA, exhibiting a binding affinity of –5.3 kcal/mol. This finding suggests potential applications in drug design and understanding DNA-drug interactions .

Cytotoxicity Screening

5-Chlorouracil has been used as a control in resazurin-based cytotoxicity assays. These assays help screen for cytotoxic effects in hepatocytes and liver cell lines, making 5-ClU a valuable compound for toxicity studies .

Detection of DNA Damage

In the context of inflammation, 5-ClU is considered a marker of DNA damage caused by hypochlorous acid. Understanding its role in oxidative stress and inflammation can contribute to disease research and therapeutic strategies .

Comparison with Other Halogenated Uracils

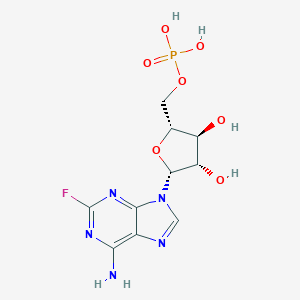

5-Chlorouracil, along with other halogenated uracils (5-bromouracil, 5-fluorouracil, and 5-iodouracil), has been studied for its effects. While 5-ClU and 5-BrU are associated with inflammation and considered carcinogenic, 5-IU has lethal and mutagenic effects on bacteriophage T4 .

Potential Anticancer Applications

Given its structural similarity to 5-fluorouracil (a well-known anticancer drug), further investigations into 5-ClU’s potential as an anticancer agent are warranted. Its unique properties may offer advantages in specific cancer treatments .

作用機序

Target of Action

5-Chlorouracil, similar to its analogue 5-Fluorouracil, primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

5-Chlorouracil interacts with its target, TS, by forming a covalently bound ternary complex with the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate . This interaction inhibits TS, thereby disrupting DNA synthesis .

Biochemical Pathways

The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of dUMP, which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the 5-Chlorouracil metabolite FdUTP can be misincorporated into DNA .

Pharmacokinetics

While specific pharmacokinetic data for 5-Chlorouracil is limited, its analogue 5-Fluorouracil is known to have erratic bioavailability when administered orally . It also exhibits clinically significant pharmacokinetic variability when dosed based on body surface area . The oral absorption of 5-Fluorouracil is incomplete with a short biological half-life .

Result of Action

The incorporation of 5-Chlorouracil into DNA can lead to mutations . This is because 5-Chlorouracil and its analogues are well-known mutagens . The mutations induced by 5-Chlorouracil could contribute to cytotoxicity at sites of inflammation .

Action Environment

Environmental factors, particularly inflammation, can influence the action of 5-Chlorouracil . During inflammation, myeloperoxidase, a heme protein secreted by human phagocytes, generates hypochlorous acid (HOCl). HOCl can react with uracil to produce 5-Chlorouracil . This suggests that the inflammatory environment can enhance the production and action of 5-Chlorouracil .

Safety and Hazards

将来の方向性

Resistance to 5-FU typically involves the activation of nuclear factor kappa-light-chain-enhancer of activated B cells with signal transducer and activator of transcription 3 (NF-κB/STAT3) signaling pathway . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes that are involved in mediating resistance to 5-FU .

特性

IUPAC Name |

5-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBZKVVGZNMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075137 | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorouracil | |

CAS RN |

1820-81-1 | |

| Record name | 5-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4V03RNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。